silver subfluoride silver subfluoride
Brand Name: Vulcanchem
CAS No.: 1302-01-8
VCID: VC0223858
InChI:
SMILES:
Molecular Formula: C12H18N2O5
Molecular Weight: 0

silver subfluoride

CAS No.: 1302-01-8

Cat. No.: VC0223858

Molecular Formula: C12H18N2O5

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

silver subfluoride - 1302-01-8

Specification

CAS No. 1302-01-8
Molecular Formula C12H18N2O5
Molecular Weight 0

Introduction

Physical and Chemical Properties

Silver subfluoride exhibits a distinctive set of physical and chemical properties that reflect its unusual electronic structure and bonding characteristics.

Basic Physical Properties

Silver subfluoride possesses several notable physical characteristics:

PropertyValue
Chemical FormulaAg₂F
Molar Mass234.734 g/mol
AppearanceBronze-colored crystals with green luster
StateSolid
Density8.6 g/cm³
Melting Point90°C (194°F; 363 K) - decomposition
CAS Registry1302-01-8
IUPAC Namediargentio-λ²-fluorane
Monoisotopic Mass232.809 g/mol

The compound appears as bronze-colored crystals that display a distinctive green luster . This metallic appearance correlates with its good electrical conductivity, suggesting delocalized electrons within its structure. The relatively low melting point of 90°C is notable, as the compound undergoes decomposition rather than a clean phase transition at this temperature .

Electronic Properties

Silver subfluoride is a good electrical conductor . This conductivity can be attributed to its electronic structure, which features silver in the unusual +1/2 oxidation state. The partial oxidation of silver atoms creates a situation where electrons are partially delocalized throughout the crystal structure, enabling electrical conduction.

Crystal Structure

The crystal structure of silver subfluoride provides significant insights into its unique properties and bonding characteristics.

Structural Arrangement

Silver subfluoride adopts the anti-CdI₂ crystal structure type at ambient conditions . In this structure, the positions are essentially inverted compared to cadmium iodide (CdI₂): the "Ag½⁺" centers occupy positions analogous to the I⁻ positions in CdI₂, while F⁻ ions are positioned similarly to the Cd²⁺ ions in CdI₂ . This structural arrangement belongs to the space group P3̅m .

The shortest distance between silver atoms in the crystal structure is 299.6 pm, which is slightly longer than the interatomic distance in metallic silver (289 pm) . This relatively close proximity between silver atoms suggests significant metal-metal interactions that contribute to the compound's electrical conductivity and metallic appearance.

High-Pressure Behavior

Under conditions of elevated pressure, silver subfluoride undergoes several phase transitions that alter its crystal structure. Research has shown that at approximately 39 GPa, the compound transforms from the ambient-pressure anti-CdI₂ structure to an anti-CdCl₂ structure with space group R3̅m .

Further increases in pressure trigger additional structural transformations. While some studies suggested transitions to tetragonal structures (space groups I4/mmm and P4/mmm) at even higher pressures (65 GPa and 91 GPa, respectively), more recent research has identified a transition from the anti-CdCl₂ structure to a structure with space group Pmma . These pressure-induced structural changes demonstrate the compound's structural flexibility and the complex nature of its bonding.

Synthesis and Preparation

The preparation of silver subfluoride involves specific reaction conditions to achieve the unusual oxidation state of silver.

Standard Synthetic Route

The primary method for synthesizing silver subfluoride involves the reaction between elemental silver and silver(I) fluoride :

Ag + AgF → Ag₂F

This solid-state reaction requires controlled conditions to ensure the formation of the desired product. The reaction essentially involves the reduction of some Ag⁺ ions from AgF by elemental silver to form the mixed-valence compound Ag₂F, where silver formally exists in the +1/2 oxidation state.

Laboratory Preparation

In laboratory settings, the synthesis of silver subfluoride typically involves solid-state reactions at elevated temperatures. For instance, single crystals of the compound with dimensions of approximately 50 μm have been obtained from solid-state reactions conducted at 310°C using AgF as the starting material . The resulting agglomerated crystals can be examined under polarizing microscopy and mounted for further structural analysis.

Due to the compound's sensitivity to moisture, preparation and handling typically require controlled environments, such as nitrogen-filled gloveboxes, to prevent decomposition through hydrolysis .

Chemical Reactions and Behavior

Silver subfluoride exhibits distinctive chemical behavior that reflects its unusual structure and bonding characteristics.

Reactivity with Water

One of the most notable chemical properties of silver subfluoride is its extreme sensitivity to water. Upon contact with water, the compound undergoes almost instantaneous hydrolysis, resulting in the precipitation of metallic silver powder . This high reactivity with water necessitates careful handling under inert, moisture-free conditions.

The hydrolysis reaction can be represented as:

Ag₂F + H₂O → 2Ag + HF + OH⁻

This decomposition in water highlights the thermodynamic instability of the unusual +1/2 oxidation state of silver in the presence of proton sources.

Thermal Stability

Silver subfluoride displays limited thermal stability, decomposing at its melting point of approximately 90°C . This relatively low decomposition temperature reflects the metastable nature of the compound and the unusual oxidation state of silver.

Comparative Analysis with Other Silver Fluorides

Silver subfluoride represents just one member of a series of binary silver fluorides, each with distinctive properties related to the oxidation state of silver.

Binary Silver Fluoride Compounds

The silver-fluorine system includes several well-characterized binary compounds:

CompoundFormulaOxidation State of SilverCrystal Structure at Ambient Conditions
Silver subfluorideAg₂F+1/2Anti-CdI₂ (P3̅m)
Silver(I) fluorideAgF+1Rock salt (Fm3m)
Silver(II) fluorideAgF₂+2Various reported structures
Silver(III) fluorideAgF₃+3Determined from powder neutron diffraction
Silver(II,III) fluorideAg₂F₅Mixed +2 and +3Characterized by single-crystal X-ray diffraction
Silver(II,III) fluorideAg₃F₈Mixed +2 and +3Determined by synchrotron powder X-ray diffraction

This series of compounds demonstrates the rich chemistry of silver-fluorine interactions and the ability of silver to adopt multiple oxidation states .

Structural Relationships

While silver subfluoride adopts the anti-CdI₂ structure, other silver fluorides display different structural arrangements. For example, silver(I) fluoride (AgF) crystallizes in the rock salt structure type (Fm3m space group) with a unit-cell parameter of 4.92171(14) Å at 100 K, resulting in an Ag—F bond length of 2.46085(7) Å .

The structural diversity across the silver fluoride series reflects the different electronic configurations and bonding requirements associated with the various oxidation states of silver. Silver subfluoride's structure, with its close silver-silver contacts, supports the metallic properties observed for this compound, distinguishing it from some of the more ionic silver fluorides with higher oxidation states.

Research Developments and Future Directions

Research on silver subfluoride continues to evolve, with recent investigations focusing on high-pressure behavior and theoretical modeling.

High-Pressure Studies

Recent investigations have explored the behavior of silver subfluoride under extreme pressure conditions. Computational studies using density functional theory (DFT) have predicted a series of pressure-induced phase transitions, including transformations at approximately 39 GPa and at higher pressures . These studies contribute to our understanding of how pressure affects the electronic structure and bonding in this unusual compound.

Theoretical Investigations

Theoretical studies of the Ag-F chemical space, including silver subfluoride, have been conducted to explore the stability and properties of known and potential compounds. For instance, variable-composition crystal structure prediction calculations have been performed at pressures of 50, 100, and 300 GPa to map out the phase diagrams and identify stable structures . These computational approaches complement experimental investigations and provide insights into the fundamental chemistry of silver-fluorine compounds.

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